Peripheral Vascular Reactivity: Metergotamine Exhibits Significantly Weaker Vasoconstriction vs Ergotamine
In comparative vascular studies, Metergotamine (1-methylergotamine) demonstrates substantially reduced vasoconstrictor efficacy relative to parent ergotamine. Quantitative assessment on the innervated, perfused hindlimb preparation revealed that 1-methylergotamine elicited only weak vasoconstriction compared to ergotamine and dihydroergotamine [1]. Furthermore, when initial vascular resistance exceeded the critical inversion value, 1-methylergotamine produced only weak vasodilatation rather than significant constriction [1]. This differential vascular reactivity profile distinguishes Metergotamine from other ergot alkaloids and defines its functional limitations in vasoconstriction-dependent assays [2].
| Evidence Dimension | Vasoconstrictor efficacy (peripheral vascular bed response) |
|---|---|
| Target Compound Data | Weak vasoconstriction; weak vasodilatation above inversion point |
| Comparator Or Baseline | Ergotamine (strong vasoconstriction); Dihydroergotamine (considerable activity) |
| Quantified Difference | Qualitative: Metergotamine significantly weaker than ergotamine and dihydroergotamine |
| Conditions | Innervated, perfused hindlimb of the dog; assessment of vascular resistance and α-adrenergic blocking activity |
Why This Matters
Researchers selecting Metergotamine must account for its attenuated vasoconstrictor potential compared to ergotamine when designing vascular pharmacology experiments or interpreting dose-response relationships.
- [1] Aellig WH. Peripheral circulatory effects of ergotamine, dihydroergotamine and 1-methylergotamine on the innervated, perfused hindlimb of the dog. Helv Physiol Pharmacol Acta. 1967;25(2):184-195. View Source
- [2] Semantic Scholar. 1-methylergotamine Papers Overview. Six ergot alkaloids tested for vascular resistance and α-adrenergic blocking activity. View Source
